molecular formula C11H11NO3 B3022381 Methyl 5-(cyanomethyl)-2-methoxybenzoate CAS No. 24550-59-2

Methyl 5-(cyanomethyl)-2-methoxybenzoate

Cat. No. B3022381
CAS RN: 24550-59-2
M. Wt: 205.21 g/mol
InChI Key: LBSDGRMADKXDMY-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethyl)-2-methoxybenzoate is a compound that is related to various methoxy-substituted benzoate derivatives. These compounds are of interest due to their diverse applications in organic synthesis, medicinal chemistry, and material science. The methoxy group in these compounds can influence their electronic properties and reactivity, making them valuable for various chemical transformations.

Synthesis Analysis

The synthesis of compounds related to methyl 5-(cyanomethyl)-2-methoxybenzoate often involves the introduction of methoxy and other substituent groups into the benzoate framework. For instance, the synthesis of 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes has been reported as potential inhibitors of rat liver catechol O-methyltransferase, indicating the versatility of methoxybenzoate derivatives in generating biologically active molecules . Similarly, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives have been synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, showcasing the synthetic utility of methoxybenzoate precursors .

Molecular Structure Analysis

The molecular structure of methoxybenzoate derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, X-ray single-crystal analysis has been used to determine that certain methoxy-substituted phenylazo pyridones crystallize in the hydrazone form . Quantum chemical calculations, such as density functional theory (DFT), can complement experimental data by providing optimized geometrical parameters that are in good agreement with single-crystal data .

Chemical Reactions Analysis

Methoxybenzoate derivatives can participate in a range of chemical reactions, influenced by the presence of the methoxy group and other substituents. The reactivity of these compounds can be modulated by electron-withdrawing or electron-donating groups, which can enhance or diminish their activity as inhibitors or reactants in various chemical processes . The study of pyrolysis of methoxy-substituted oxadiazoles, for example, provides insights into the thermal stability and decomposition pathways of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-(cyanomethyl)-2-methoxybenzoate and related compounds can be characterized through experimental and computational methods. Thermochemical studies, including combustion calorimetry and thermogravimetry, have been used to determine the enthalpies of combustion and vaporization of methyl methoxybenzoates . Computational approaches, such as the Gaussian G4 composite method, can predict gas-phase enthalpies of formation and analyze electronic density and noncovalent interactions within the molecules . These properties are crucial for understanding the stability and reactivity of the compounds in various environments.

Future Directions

The future directions for research on “Methyl 5-(cyanomethyl)-2-methoxybenzoate” would likely involve exploring its potential applications in organic synthesis and possibly in the development of new pharmaceuticals .

properties

IUPAC Name

methyl 5-(cyanomethyl)-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-6-12)7-9(10)11(13)15-2/h3-4,7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSDGRMADKXDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600413
Record name Methyl 5-(cyanomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(cyanomethyl)-2-methoxybenzoate

CAS RN

24550-59-2
Record name Methyl 5-(cyanomethyl)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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